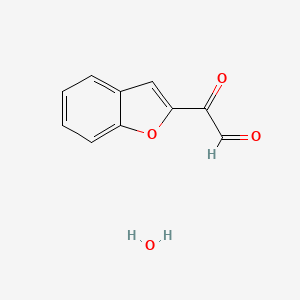

2-Benzofuranylglyoxal hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZHUDOMODCNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656870 | |

| Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131922-15-1 | |

| Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzofuranylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Benzofuranylglyoxal hydrate, a valuable building block in medicinal chemistry and drug development. The synthesis primarily involves the oxidation of 2-acetylbenzofuran, a reaction known as the Riley oxidation. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected quantitative and qualitative data for the resulting product.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its 1,2-dicarbonyl moiety serves as a versatile handle for the construction of more complex molecular architectures. The most common and effective method for its preparation is the Riley oxidation of 2-acetylbenzofuran using selenium dioxide as the oxidizing agent. This method is highly regarded for its selectivity in oxidizing α-methylene groups adjacent to a carbonyl function.

Reaction Pathway and Mechanism

The synthesis of this compound from 2-acetylbenzofuran is a classic example of the Riley oxidation.[1][2] The overall reaction is depicted below:

Caption: Synthesis of this compound via Riley Oxidation.

The mechanism of the Riley oxidation of a ketone involves the following key steps:[1]

-

Enolization: The ketone (2-acetylbenzofuran) tautomerizes to its enol form.

-

Electrophilic Attack: The enol attacks the electrophilic selenium atom of selenium dioxide.

-

Rearrangement and Elimination: A series of rearrangements and the elimination of water and elemental selenium lead to the formation of the 1,2-dicarbonyl compound (2-benzofuranylglyoxal).

-

Hydration: In the presence of water, the resulting glyoxal exists in equilibrium with its more stable hydrate form.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the Riley oxidation of ketones.

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Acetylbenzofuran | 1646-26-0 | C₁₀H₈O₂ | 160.17 |

| Selenium Dioxide | 7446-08-4 | SeO₂ | 110.96 |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |

| Water | 7732-18-5 | H₂O | 18.02 |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |

| Celite® | 61790-53-2 | - | - |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 |

3.2. Procedure

-

To a solution of 2-acetylbenzofuran (1.0 equivalent) in a mixture of 1,4-dioxane and a small amount of water, add selenium dioxide (1.1 to 1.5 equivalents) in one portion at room temperature in a flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 100-101 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary, but a typical duration is between 4 to 12 hours.

-

Upon completion of the reaction, cool the mixture to room temperature. A black precipitate of elemental selenium will be observed.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the selenium precipitate.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield is an estimate based on typical Riley oxidations and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | |

| 2-Acetylbenzofuran | 1.0 eq |

| Reagent | |

| Selenium Dioxide | 1.1 - 1.5 eq |

| Product | |

| This compound | - |

| CAS Number | 131922-15-1 |

| Molecular Formula | C₁₀H₈O₄ (C₁₀H₆O₃·H₂O) |

| Molecular Weight | 192.17 g/mol |

| Expected Yield | 60-80% |

| Appearance | Off-white to yellow solid |

| Melting Point | Not reported in literature |

Product Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring system and a signal for the methine proton of the hydrated glyoxal. The exact chemical shifts would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the ten carbon atoms of the benzofuran ring and the glyoxal moiety. The carbonyl carbons and the hydrated carbon of the glyoxal would have characteristic chemical shifts.

6.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the O-H stretching of the hydrate, C=O stretching of the ketone, and C-O-C stretching of the furan ring.

6.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the dehydrated form (C₁₀H₆O₃).

Safety Considerations

-

Selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

The reaction should be performed in a well-ventilated fume hood.

-

1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid ignition sources.

Conclusion

The synthesis of this compound via the Riley oxidation of 2-acetylbenzofuran is a reliable and effective method for obtaining this valuable synthetic intermediate. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol. For researchers in drug discovery and development, this compound offers a versatile platform for the synthesis of novel bioactive molecules.

References

An In-depth Technical Guide to the Preparation of 2-Benzofuranylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Benzofuranylglyoxal hydrate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the oxidation of a readily available precursor, 2-acetylbenzofuran, through a well-established named reaction. This document outlines the detailed experimental protocol, presents key quantitative data for a closely related analog, and visualizes the experimental workflow.

Synthetic Strategy: The Riley Oxidation

The preparation of this compound is achieved via the Riley oxidation of 2-acetylbenzofuran. This reaction utilizes selenium dioxide (SeO₂) to oxidize the α-methylene group of the acetyl moiety to a 1,2-dicarbonyl group, also known as a glyoxal.[1] The reaction is typically performed in a solvent such as aqueous dioxane, and the resulting glyoxal readily forms a stable hydrate.[2]

The mechanism of the Riley oxidation of a ketone proceeds through the enol form of the ketone, which attacks the electrophilic selenium dioxide. A subsequent series of steps, including dehydration and attack by water, leads to the formation of the 1,2-dicarbonyl product and the precipitation of elemental selenium.

Experimental Protocol

The following protocol is adapted from a well-established and reliable procedure for the analogous synthesis of phenylglyoxal hydrate from acetophenone, as detailed in Organic Syntheses. This procedure is expected to be directly applicable to the synthesis of this compound with minor, if any, modifications.

Materials and Equipment:

-

2-Acetylbenzofuran

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Celite or other filter aid

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-dioxane and water.

-

Dissolution of Oxidant: Add selenium dioxide to the solvent mixture. Heat the mixture gently with stirring until the selenium dioxide has completely dissolved.

-

Addition of Starting Material: To the solution of selenium dioxide, add 2-acetylbenzofuran in one portion.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. A black precipitate of elemental selenium will begin to form. Continue refluxing for several hours until the reaction is complete (the completion can be monitored by thin-layer chromatography).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether.

-

Filter the mixture through a pad of Celite to remove the precipitated selenium. Wash the filter cake with additional diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the dioxane, water, and diethyl ether.

-

-

Purification and Hydrate Formation:

-

The crude 2-Benzofuranylglyoxal can be purified by distillation under reduced pressure.

-

To form the hydrate, dissolve the purified glyoxal in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of this compound.

-

Collect the crystalline product by filtration, wash with a small amount of cold water, and air dry.

-

Quantitative and Characterization Data

Table 1: Reaction Parameters and Yield for an Analogous Synthesis

| Parameter | Value |

| Starting Material | Acetophenone |

| Oxidizing Agent | Selenium Dioxide |

| Solvent | Aqueous Dioxane |

| Reaction Time | 4 hours (reflux) |

| Yield of Phenylglyoxal | 69-72% |

Table 2: Physicochemical and Spectroscopic Data of Phenylglyoxal Hydrate

| Property | Value |

| Appearance | Crystalline solid |

| Melting Point | 73-91 °C (can vary with dryness) |

| Solubility | Soluble in hot water, alcohol, ether |

| ¹H NMR | Data not available in cited literature |

| ¹³C NMR | Data not available in cited literature |

| IR Spectroscopy | Data not available in cited literature |

| Mass Spectrometry | Data not available in cited literature |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2-Benzofuranylglyoxal Hydrate: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Benzofuranylglyoxal hydrate (CAS No. 131922-15-1). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides well-founded theoretical data based on analogous compounds and established chemical principles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science who are interested in the potential applications of benzofuran derivatives.

Chemical Properties

This compound, also known as 1-(benzofuran-2-yl)-2,2-dihydroxyethan-1-one, is a geminal diol derivative of 2-benzofuranylglyoxal. The presence of the benzofuran moiety, a privileged scaffold in medicinal chemistry, suggests potential for interesting biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131922-15-1 | [1][2][3] |

| Molecular Formula | C10H8O4 | Calculated |

| Molecular Weight | 192.17 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO, Methanol (Predicted) | N/A |

Synthesis

A likely synthetic route to this compound involves the oxidation of a suitable precursor, such as 2-acetylbenzofuran. The Riley oxidation, which utilizes selenium dioxide (SeO2), is a well-established method for the oxidation of α-methylenic ketones to α-dicarbonyl compounds.[4][5][6] The resulting glyoxal would readily form the hydrate in the presence of water.

Proposed Experimental Protocol: Synthesis of this compound via Riley Oxidation of 2-Acetylbenzofuran

Materials:

-

2-Acetylbenzofuran

-

Selenium dioxide (SeO2)

-

Dioxane

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzofuran (1 equivalent) in a minimal amount of dioxane.

-

Add a solution of selenium dioxide (1.1 equivalents) in dioxane and a small amount of water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.

-

Dilute the filtrate with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Synthetic pathway from 2-acetylbenzofuran.

Spectral Properties (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons on the benzofuran ring (δ 7.0-8.0 ppm), a singlet for the methine proton of the dihydroxyacetyl group (δ ~5.5-6.0 ppm), and a broad singlet for the hydroxyl protons. |

| ¹³C NMR | Aromatic carbons of the benzofuran ring (δ 110-160 ppm), a carbonyl carbon (δ ~190 ppm), and a carbon bearing two hydroxyl groups (gem-diol carbon, δ ~90-95 ppm). |

| IR (Infrared) | A broad O-H stretching band (~3400 cm⁻¹), a C=O stretching band (~1680 cm⁻¹), and C-O stretching bands (~1100-1200 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spec (MS) | A molecular ion peak [M]+ corresponding to the anhydrous glyoxal form (m/z = 174) and a peak for the hydrated form minus water. Fragmentation would likely involve loss of CO and CHO groups. |

Potential Biological Activities and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[11][12][13][14][15][16][17][18][19][20] Although no specific biological studies on this compound have been identified, its structural features suggest it may share similar activities.

Antimicrobial Activity

Many benzofuran derivatives have demonstrated significant activity against various bacterial and fungal strains.[11][13][15][16][17] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The electrophilic nature of the α-keto-aldehyde moiety in the anhydrous form of 2-benzofuranylglyoxal could potentially react with nucleophilic residues in microbial proteins, leading to enzyme inactivation.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[12][14][18][19][20][21] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.

Diagram 2: Potential Anticancer Mechanism of Action

Caption: Potential cellular targets and effects.

Future Directions

The information presented in this guide highlights the potential of this compound as a valuable compound for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Experimental validation of the proposed synthetic route and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) are crucial.

-

Biological Screening: A comprehensive evaluation of its antimicrobial and anticancer activities against a panel of relevant cell lines and microbial strains is warranted.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound will be essential for its development as a therapeutic agent.

Conclusion

This compound is a promising, yet underexplored, member of the benzofuran family of compounds. Based on the established biological activities of related structures, it holds potential as a lead compound for the development of new antimicrobial and anticancer agents. This technical guide provides a foundational resource to stimulate and guide future research in this area.

References

- 1. 131922-15-1 | this compound - Capot Chemical [capotchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 131922-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. adichemistry.com [adichemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Butylbenzofuran(4265-27-4) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 12. researchgate.net [researchgate.net]

- 13. jopcr.com [jopcr.com]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Benzofuranylglyoxal Hydrate and the Broader Benzofuran Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information specific to 2-Benzofuranylglyoxal hydrate (CAS Number: 131922-15-1) is limited. This guide provides a comprehensive overview of the benzofuran chemical scaffold, including general synthesis strategies, known biological activities, and relevant signaling pathways, to offer a foundational understanding for researchers interested in this class of compounds. The information presented herein is intended to be illustrative for the benzofuran class and has not been specifically validated for this compound.

Introduction to this compound

This compound is a chemical compound with the CAS number 131922-15-1. It belongs to the benzofuran class of heterocyclic compounds, which are noted for their presence in various natural products and their wide range of pharmacological activities. While specific research on this compound is not extensively documented in public literature, its structural components—a benzofuran nucleus and a glyoxal hydrate side chain—suggest potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131922-15-1 | N/A |

| Molecular Formula | C₁₀H₈O₄ | N/A |

| Molecular Weight | 192.17 g/mol | N/A |

| Boiling Point | 361.6 °C at 760 mmHg | N/A |

General Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives can be achieved through various established methods. While a specific protocol for this compound is not available, a common precursor, 2-acetylbenzofuran, can be synthesized and subsequently oxidized to the glyoxal.

A general synthetic approach could involve:

-

Synthesis of a Benzofuran Ring: This can be accomplished through methods such as the Perkin rearrangement, Paal-Knorr furan synthesis adapted for benzofurans, or intramolecular cyclization of appropriately substituted phenols.

-

Introduction of the Acetyl Group: Friedel-Crafts acylation of the benzofuran ring with acetyl chloride or acetic anhydride can introduce the acetyl group at the 2-position.

-

Oxidation to Glyoxal: The 2-acetylbenzofuran can then be oxidized to the corresponding glyoxal. Common oxidizing agents for such transformations include selenium dioxide (SeO₂) or other selective oxidants. The final product would likely be isolated as the hydrate in the presence of water.

Experimental Workflow: General Synthesis of 2-Benzofuranylglyoxals

Caption: General synthetic workflow for this compound.

Biological Activities of the Benzofuran Scaffold

Benzofuran derivatives are recognized for a wide array of biological activities, making them a "privileged scaffold" in medicinal chemistry. These activities stem from the diverse interactions the benzofuran ring system can have with biological targets.

Table 2: Reported Biological Activities of Various Benzofuran Derivatives

| Biological Activity | Example Derivative(s) | Key Findings | Reference(s) |

| Anti-inflammatory | Naturally occurring and synthetic benzofurans | Inhibition of pro-inflammatory cytokines and enzymes. | N/A |

| Anticancer | Various synthetic derivatives | Inhibition of tubulin polymerization, histone deacetylases (HDACs), and protein kinases. | N/A |

| Antimicrobial | Substituted benzofurans | Activity against Gram-positive bacteria and fungi. | N/A |

| Antioxidant | Phenolic benzofuran derivatives | Scavenging of reactive oxygen species. | N/A |

| Enzyme Inhibition | Specific synthetic derivatives | Potent inhibition of enzymes like Lysine-specific demethylase 1 (LSD1). | N/A |

Potential Signaling Pathways Modulated by Benzofuran Derivatives

Given the broad biological activities of benzofurans, they are known to interact with several key cellular signaling pathways. While the specific pathways affected by this compound are unknown, the following are common targets for this class of compounds.

NF-κB Signaling Pathway (Anti-inflammatory Activity)

Many anti-inflammatory compounds, including some benzofuran derivatives, exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway leads to a downstream reduction in the expression of inflammatory genes.

Signaling Pathway: Inhibition of NF-κB by Benzofuran Derivatives

Caption: Potential inhibition of the NF-κB pathway by benzofuran derivatives.

Apoptosis Induction in Cancer Cells (Anticancer Activity)

Certain benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the disruption of microtubule dynamics or the inhibition of survival signaling pathways.

Logical Relationship: Apoptosis Induction by Benzofuran Derivatives

Caption: Simplified model of apoptosis induction via tubulin inhibition.

Future Directions and Research Opportunities

The lack of specific data for this compound presents a clear research opportunity. Key areas for future investigation include:

-

Chemical Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound.

-

In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities against a panel of relevant cell lines and targets.

-

Mechanism of Action Studies: If activity is observed, elucidation of the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the glyoxal hydrate moiety and the benzofuran core to any observed biological activity.

Conclusion

While this compound remains a largely uncharacterized molecule, its core benzofuran structure places it within a class of compounds of significant interest to the pharmaceutical and life sciences research communities. The general synthetic strategies and wide-ranging biological activities associated with the benzofuran scaffold provide a strong foundation and rationale for the further investigation of this and related compounds. The potential for discovering novel biological activities makes this compound a compelling subject for future research endeavors.

Characterization of 2-Benzofuranylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Benzofuranylglyoxal hydrate (CAS No. 131922-15-1). Due to the limited availability of specific experimental data for this compound in published literature, this document establishes a framework for its characterization based on established methodologies for analogous benzofuran derivatives. It serves as a resource for researchers undertaking the synthesis, purification, and biological evaluation of this and related compounds.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely reported. The following tables summarize known information and provide expected values or characteristics based on the analysis of similar 2-acylbenzofuran structures.

Table 1: Physicochemical Properties

| Property | Value | Source/Justification |

| CAS Number | 131922-15-1 | Public Chemical Databases |

| Molecular Formula | C₁₀H₈O₄ (C₁₀H₆O₃·H₂O) | Public Chemical Databases |

| Molecular Weight | 192.17 g/mol | Public Chemical Databases |

| Melting Point | Data Not Available | Expected to be a crystalline solid. |

| Boiling Point | Data Not Available | Likely to decompose upon heating. |

| Solubility | Data Not Available | Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. |

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (benzofuran ring): δ 7.2-7.8 ppm. Furan ring proton: δ ~7.0-7.5 ppm. Aldehyde/hydrate protons: Variable, likely broad signals. |

| ¹³C NMR | Aromatic/furan carbons: δ 110-160 ppm. Carbonyl carbons (glyoxal): δ 180-200 ppm. |

| FTIR (cm⁻¹) | ~3400 (O-H stretch, hydrate), ~1680-1700 (C=O stretch, ketone), ~1640 (C=O stretch, aldehyde), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O-C stretch). |

| Mass Spec (EI) | Molecular ion peak (M⁺) for the anhydrous form at m/z 174. Common fragments may include loss of CO (m/z 146) and the benzofuranyl acylium ion.[1][2] |

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of this compound, adapted from established procedures for related benzofuran compounds.[3][4]

Synthesis: Oxidation of 2-Acetylbenzofuran

A common route to α-ketoaldehydes is the oxidation of the corresponding methyl ketone. 2-Acetylbenzofuran serves as a plausible starting material.

Materials:

-

2-Acetylbenzofuran

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Dissolve 2-acetylbenzofuran (1 equivalent) in a minimal amount of aqueous dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.

-

Dilute the filtrate with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-Benzofuranylglyoxal by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to yield the hydrate form.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Scan in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups (hydroxyl, carbonyls, aromatic rings) to verify the structure.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry.

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not documented, many benzofuran derivatives are known to possess significant anti-inflammatory properties.[5][6][7] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Anti-inflammatory Mechanism: Inflammatory stimuli, such as Lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers downstream signaling cascades involving NF-κB and MAPKs (including ERK, JNK, and p38). These pathways culminate in the increased production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[5][6] Benzofuran compounds have been shown to inhibit these pathways, often by preventing the phosphorylation and activation of key proteins like IκBα, p65 (a subunit of NF-κB), and the MAPKs.[5][8]

Protocol: In Vitro Anti-inflammatory Assay

Cell Line: RAW 264.7 murine macrophages.

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant to measure the production of nitric oxide using the Griess reagent.

-

Measure cell viability using an MTT assay to rule out cytotoxicity.

-

For mechanistic studies, lyse the cells after a shorter LPS stimulation (e.g., 30-60 minutes) and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

This guide provides a foundational framework for the systematic characterization of this compound. Researchers are encouraged to adapt and optimize these generalized protocols based on their specific experimental context and available instrumentation.

References

- 1. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Benzofuranylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 2-benzofuranylglyoxal hydrate (CAS No. 131922-15-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the analysis of its chemical structure and data from analogous compounds. It also includes generalized experimental protocols for its synthesis and spectral data acquisition.

Chemical Structure and Properties

Chemical Name: 2-(Benzofuran-2-yl)-2-oxoacetaldehyde hydrate; 1-(Benzofuran-2-yl)-2,2-dihydroxyethan-1-one Molecular Formula: C₁₀H₈O₄ Molecular Weight: 192.17 g/mol

The structure consists of a benzofuran ring substituted at the 2-position with a glyoxal hydrate moiety. The presence of the hydrate form is a key characteristic, where the aldehyde group of the glyoxal is geminally dihydroxylated.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally related benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 7.6 | m | 2H | Aromatic protons (H-4, H-7) |

| ~7.5 - 7.3 | m | 2H | Aromatic protons (H-5, H-6) |

| ~7.2 | s | 1H | Furan proton (H-3) |

| ~6.5 | d | 2H | Hydroxyl protons (-OH) |

| ~5.8 | t | 1H | Methine proton (-CH(OH)₂) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (Ketone) |

| ~155 | C-7a |

| ~150 | C-2 |

| ~128 - 122 | Aromatic carbons (C-4, C-5, C-6, C-7) |

| ~115 | C-3a |

| ~112 | C-3 |

| ~90 | -CH(OH)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretching (gem-diol and absorbed water) |

| ~3100 | Weak | C-H stretching (aromatic and furan) |

| ~1680 | Strong | C=O stretching (ketone) |

| ~1600, ~1450 | Medium | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (furan) |

| ~1100 | Strong | C-O stretching (gem-diol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 174 | Moderate | [M - H₂O]⁺ (Loss of water from the hydrate) |

| 146 | High | [M - H₂O - CO]⁺ (Loss of water and carbon monoxide) |

| 118 | Moderate | [Benzofuran]⁺ |

| 89 | High | [Benzofuran - CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral characterization of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the oxidation of 2-acetylbenzofuran.

Materials:

-

2-Acetylbenzofuran

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 2-acetylbenzofuran (1 equivalent) and selenium dioxide (1.1 equivalents) in a solution of dioxane and water (e.g., 95:5 v/v) is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the selenium byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography on silica gel.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film on a salt plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Reactivity and Mechanism of 2-Benzofuranylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity and mechanisms of 2-benzofuranylglyoxal hydrate is limited in publicly available literature. This guide provides a comprehensive overview based on the well-established chemistry of analogous aromatic α-ketoaldehydes, primarily phenylglyoxal. The principles and reaction mechanisms detailed herein are expected to be largely applicable to this compound, providing a strong predictive framework for its chemical behavior.

Executive Summary

This compound, an α-ketoaldehyde, is a reactive molecule with significant potential in synthetic chemistry and drug development. Its reactivity is characterized by the presence of two adjacent carbonyl groups, rendering it susceptible to a variety of chemical transformations. This guide elucidates the core reactivity and mechanistic pathways of this compound, drawing parallels from the extensively studied phenylglyoxal. Key reaction types covered include nucleophilic additions with amines and alcohols, the intramolecular Cannizzaro reaction in the presence of a base, and oxidation-reduction reactions of the carbonyl groups. This document serves as a foundational resource, providing detailed experimental protocols, quantitative data where available for analogous systems, and mechanistic diagrams to facilitate further research and application.

Core Reactivity of α-Ketoaldehydes

The primary reactive sites of this compound are the aldehyde and ketone carbonyl groups. The aldehyde is generally more electrophilic and thus more susceptible to nucleophilic attack than the ketone. The hydrate form exists in equilibrium with the anhydrous dicarbonyl species in solution.

Reaction with Nitrogen Nucleophiles (Amines)

The reaction of α-ketoaldehydes with amines is a cornerstone of their chemical reactivity, leading to the formation of imines (Schiff bases) and other complex adducts.

Reaction with Primary Amines

This compound is expected to react with primary amines to form imines. The reaction typically proceeds via a carbinolamine intermediate which then dehydrates. The aldehyde carbonyl is the preferential site of initial attack.

Mechanism of Imine Formation:

Caption: Reaction of this compound with a Primary Amine.

Reaction with Amino Acids

Drawing analogy from phenylglyoxal, this compound is expected to react readily with amino acids. The reaction is most rapid with arginine residues, where the guanidinium group is the primary site of interaction. Studies on phenylglyoxal show that two molecules of the glyoxal can react with one guanidino group.

Quantitative Data for Phenylglyoxal-Amine Reactions

| Reactant | Product Type | Stoichiometry (Phenylglyoxal:Amine) | Reference |

| Aromatic Amines | Crystalline Adducts | Varies | [Journal of the Chemical Society C: Organic, 1968] |

| Arginine | Di-adduct | 2:1 | [PubMed, 1977] |

Experimental Protocol: Reaction with Aniline (Analogous to this compound)

-

Dissolution: Dissolve phenylglyoxal (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Amine: Add aniline (1-1.2 equivalents) dropwise to the solution at room temperature with stirring.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the corresponding imine.

Reaction with Oxygen Nucleophiles (Alcohols and Water)

Hydrate Formation

2-Benzofuranylglyoxal exists predominantly as a stable hydrate in the presence of water. This is a reversible reaction favored by the electrophilicity of the adjacent carbonyl groups.

Hemiacetal and Acetal Formation

In the presence of an alcohol and an acid catalyst, this compound is expected to form a hemiacetal, which can then react with a second equivalent of the alcohol to form an acetal. The aldehyde carbonyl is the more reactive site.

Mechanism of Acetal Formation:

Caption: Acid-catalyzed formation of a hemiacetal and acetal.

Experimental Protocol: Hemiacetal Formation with Methanol (Analogous to this compound)

-

Dissolution: Dissolve phenylglyoxal hydrate (1 equivalent) in excess methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

-

Equilibration: Stir the mixture at room temperature. The reaction will reach equilibrium between the glyoxal, its hydrate, and the hemiacetal.

-

Characterization: The presence of the hemiacetal can be confirmed by spectroscopic methods such as NMR. Isolation of the pure hemiacetal can be challenging due to the reversibility of the reaction.

Intramolecular Cannizzaro Reaction

In the presence of a strong base (e.g., concentrated NaOH or KOH), α-ketoaldehydes that lack α-hydrogens, such as 2-benzofuranylglyoxal, undergo an intramolecular Cannizzaro reaction. This is a disproportionation reaction where one carbonyl group is oxidized to a carboxylic acid and the other is reduced to an alcohol.

Mechanism of the Intramolecular Cannizzaro Reaction:

Caption: Mechanism of the intramolecular Cannizzaro reaction.

Experimental Protocol: Intramolecular Cannizzaro Reaction (Analogous to this compound)

-

Reaction Setup: Dissolve phenylglyoxal hydrate (1 equivalent) in a suitable solvent like aqueous methanol or dioxane.

-

Base Addition: Slowly add a concentrated aqueous solution of sodium hydroxide (2-4 equivalents) while cooling the reaction mixture in an ice bath.

-

Reaction: Stir the mixture at room temperature for several hours or until the starting material is consumed (monitor by TLC).

-

Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.

-

Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude mandelic acid analog can be purified by recrystallization.

Oxidation and Reduction Reactions

Oxidation

The aldehyde group of 2-benzofuranylglyoxal can be selectively oxidized to a carboxylic acid using mild oxidizing agents. More vigorous oxidation can cleave the bond between the carbonyls.

Typical Oxidation Products:

| Oxidizing Agent | Product |

| Mild (e.g., H₂O₂, Selenium Dioxide) | 2-Benzofuranylglyoxylic acid |

| Strong | Benzofuran-2-carboxylic acid |

Experimental Protocol: Oxidation to Phenylglyoxylic Acid (Analogous to 2-Benzofuranylglyoxal)

-

Reaction Mixture: Prepare a solution of phenylglyoxal (1 equivalent) in a suitable solvent like dioxane or acetic acid.

-

Oxidant: Add a solution of hydrogen peroxide (1.1 equivalents) dropwise at room temperature. The reaction may be slow and can be gently heated if necessary. Alternatively, selenium dioxide can be used as the oxidant.

-

Monitoring: Follow the progress of the reaction by TLC.

-

Work-up: After completion, quench any excess peroxide (e.g., with sodium bisulfite solution).

-

Isolation: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude phenylglyoxylic acid can be purified by recrystallization.

Reduction

The carbonyl groups of 2-benzofuranylglyoxal can be reduced to the corresponding diol. Selective reduction of the more reactive aldehyde group to a primary alcohol is also possible using milder reducing agents or controlled reaction conditions.

Typical Reduction Products:

| Reducing Agent | Product |

| NaBH₄ | 1-(2-Benzofuranyl)-1,2-ethanediol |

| LiAlH₄ | 1-(2-Benzofuranyl)-1,2-ethanediol |

Experimental Protocol: Reduction with Sodium Borohydride (Analogous to this compound)

-

Dissolution: Dissolve phenylglyoxal hydrate (1 equivalent) in methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5-2 equivalents) portion-wise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quenching: Carefully quench the excess sodium borohydride by the slow addition of water or dilute acid.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer, remove the solvent, and purify the resulting diol by column chromatography or recrystallization.

Conclusion

The reactivity of this compound is predicted to be rich and versatile, mirroring that of other aromatic α-ketoaldehydes. Its dual carbonyl functionality allows for a wide range of transformations, making it a valuable building block in organic synthesis and medicinal chemistry. The experimental protocols and mechanistic insights provided in this guide, based on well-established analogous chemistry, offer a solid foundation for researchers to explore and harness the synthetic potential of this compound. Further experimental validation on this compound itself is encouraged to confirm and expand upon these predicted behaviors.

Unveiling 2-Benzofuranylglyoxal Hydrate: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzofuranylglyoxal hydrate, a molecule of interest within the scientific community, holds potential as a versatile synthetic intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and known properties. While the history of its initial synthesis is not extensively documented in publicly available literature, its structural components—the benzofuran ring and the glyoxal hydrate moiety—are well-studied, offering insights into its reactivity and potential biological significance. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, glyoxal and its derivatives are recognized for their chemical reactivity and have been studied for their roles in various biological processes, including the formation of advanced glycation end-products (AGEs).[1][2][5][6][7]

Physicochemical Properties

Quantitative data for this compound is primarily available through chemical suppliers. A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 131922-15-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₀H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 192.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis and Discovery

The discovery of this compound is not attributed to a specific individual or a landmark publication but rather appears to have emerged as a compound of interest for chemical synthesis and research. Its preparation is not explicitly detailed in readily accessible scientific literature; however, a plausible and widely utilized synthetic route for analogous aryl glyoxals is the Riley oxidation of the corresponding aryl methyl ketone.[8][9][10] In this case, the precursor would be 2-acetylbenzofuran.

The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize a methylene group adjacent to a carbonyl group, yielding a 1,2-dicarbonyl compound.[8][9][10]

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound via Riley oxidation.

Experimental Protocol: General Procedure for Riley Oxidation

While a specific protocol for the synthesis of this compound is not available, the following is a general procedure for the Riley oxidation of an aryl methyl ketone that can be adapted by researchers.

Materials:

-

Aryl methyl ketone (e.g., 2-acetylbenzofuran) (1.0 eq)

-

Selenium dioxide (SeO₂) (2.0 eq)

-

1,4-Dioxane (solvent)

-

Diethyl ether

-

Celite

Procedure:

-

In a pressure tube, dissolve the aryl methyl ketone (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (2.0 eq) to the solution at room temperature (23 °C).

-

Stir the resulting suspension vigorously and heat to 100 °C.

-

Monitor the reaction progress (e.g., by TLC or LC-MS). After completion (typically several hours), stop the heating.

-

Dilute the reaction mixture with diethyl ether.

-

Filter the suspension through a short pad of Celite and wash the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 1,2-dicarbonyl product.[11]

Safety Precaution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10]

Mechanism of the Riley Oxidation

The mechanism of the Riley oxidation of a ketone involves several key steps:

Caption: Simplified mechanism of the Riley oxidation of a ketone.

The reaction is initiated by the attack of the enol form of the ketone on the electrophilic selenium atom of selenium dioxide. This is followed by a rearrangement and the elimination of a water molecule. A subsequent attack by water at the alpha-carbon and further elimination steps lead to the formation of the 1,2-dicarbonyl product and the precipitation of elemental selenium.[8]

Potential Biological Significance and Future Directions

While no specific biological activities or signaling pathway involvements have been reported for this compound, its constituent parts suggest potential areas for investigation.

-

Benzofuran Core: The benzofuran scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2][3][4] Research into this compound could explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

-

Glyoxal Moiety: Glyoxals are known to be reactive dicarbonyl compounds that can interact with biological macromolecules. They are implicated in the formation of advanced glycation end-products (AGEs), which are associated with various chronic diseases.[2][5] Studies on this compound could investigate its potential to modulate AGE formation or its effects on cellular processes. For instance, glyoxal itself has been shown to induce inflammatory responses in vascular endothelial cells and can cause cellular damage through oxidative stress.[1][2]

Given the lack of specific data, future research on this compound should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and obtaining comprehensive spectroscopic and physicochemical data.

-

Biological Screening: Evaluating the compound for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Mechanism of Action Studies: If biological activity is observed, elucidating the underlying mechanism of action and identifying any specific signaling pathways involved.

This technical guide serves as a foundational resource for researchers interested in this compound. While much remains to be discovered about this intriguing molecule, the information presented here provides a solid starting point for future investigations into its chemical and biological properties.

References

- 1. Glyoxal causes inflammatory injury in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Glyoxal on Plasma Membrane and Cytosolic Proteins of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-04937319 (hydrate) | C22H22N6O5 | CID 163335277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Malonyldialdehyde and glyoxal act differently on low-density lipoproteins and endotheliocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glyoxal damages human aortic endothelial cells by perturbing the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Riley oxidation - Wikipedia [en.wikipedia.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. adichemistry.com [adichemistry.com]

- 11. Riley Oxidation | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 2-Benzofuranylglyoxal Hydrate: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities.[1][2][3] This extensive range of biological actions, including anticancer, antimicrobial, and anti-inflammatory properties, has established the benzofuran scaffold as a privileged structure in medicinal chemistry and drug discovery.[4][5][6] Within this broad family, 2-Benzofuranylglyoxal hydrate represents a molecule of interest, though specific literature on this compound is notably scarce. This technical guide aims to provide a comprehensive overview by extrapolating from known chemistries of related compounds. It will detail a plausible synthetic route, present comparative biological data from analogous benzofuran derivatives, and visualize key experimental and biological pathways.

Synthesis of this compound

Proposed Experimental Protocol: Synthesis via Riley Oxidation

This protocol describes a potential method for the synthesis of this compound from 2-acetylbenzofuran.

Materials:

-

2-Acetylbenzofuran

-

Selenium dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Water (deionized)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzofuran (1 equivalent) in anhydrous dioxane.

-

Addition of Oxidant: To this solution, add selenium dioxide (1.1 equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated black selenium.

-

Wash the Celite pad with a small amount of dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

-

Purification:

-

Dissolve the crude residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-Benzofuranylglyoxal.

-

The hydrate form is likely to be present in equilibrium in the presence of water. Further purification can be achieved by column chromatography on silica gel.

-

DOT Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Data (Predicted)

Due to the absence of experimental data for this compound, the following table presents data for the likely precursor, 2-acetylbenzofuran, which can serve as a reference for characterization.

| Property | Data for 2-Acetylbenzofuran |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 1646-26-0 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70-73 °C |

| Boiling Point | 285.5 °C at 760 mmHg |

| ¹H NMR (CDCl₃, ppm) | δ 7.68 (d, 1H), 7.55 (d, 1H), 7.45-7.25 (m, 3H), 2.55 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 188.5, 155.2, 152.8, 128.5, 126.8, 123.5, 122.9, 112.0, 26.5 |

| IR (KBr, cm⁻¹) | 1670 (C=O), 1560, 1450, 1360, 1280, 1170, 960, 890, 750 |

Data sourced from publicly available databases for 2-acetylbenzofuran.[9][10]

Biological Activities of Benzofuran Derivatives: A Comparative Review

Benzofuran derivatives have been extensively studied for their wide-ranging biological activities. The introduction of different substituents onto the benzofuran scaffold plays a crucial role in modulating their pharmacological effects.[1][5] The tables below summarize the reported in vitro activities of various benzofuran derivatives against cancer cell lines and microbial strains. This data provides a valuable context for the potential biological profile of this compound.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Acyl-5-hydroxybenzofuran derivative | MCF-7 (Breast) | 43.08 | [1] |

| Benzofuran-chalcone hybrid (4g) | HCC1806 (Breast) | 5.93 | [4] |

| Benzofuran-chalcone hybrid (4g) | HeLa (Cervical) | 5.61 | [4] |

| Bromo-derivative of benzofuran (1c) | K562 (Leukemia) | 1.5 | [6] |

| Bromo-derivative of benzofuran (1e) | MOLT-4 (Leukemia) | 2.1 | [6] |

| 2-Arylbenzofuran derivative (3f) | HepG2 (Liver) | 12.4 | [11] |

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Arylbenzofuran with hydroxyl substituents | S. aureus | 31.25 | [1] |

| 3-Arylbenzofuran with hydroxyl substituents | B. subtilis | 62.5 | [1] |

| Bromo-substituted benzofuran derivative | S. aureus | 29.76-31.96 | [1] |

| Bromo-substituted benzofuran derivative | S. typhi | 36.61-37.92 | [1] |

| 1-(Thiazol-2-yl)pyrazoline substituted benzofuran | Gram-negative bacteria | - | [1] |

| 1-(Thiazol-2-yl)pyrazoline substituted benzofuran | C. albicans | - | [1] |

Potential Signaling Pathways Modulated by Benzofuran Derivatives

Many benzofuran derivatives exert their anticancer effects by interfering with critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of VEGFR-2 signaling can block tumor-induced blood vessel formation, thereby starving the tumor of essential nutrients and oxygen.

DOT Diagram of a Generalized VEGFR-2 Signaling Pathway

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Riley oxidation - Wikipedia [en.wikipedia.org]

- 9. 2-Acetylbenzofuran [webbook.nist.gov]

- 10. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

theoretical studies of 2-Benzofuranylglyoxal hydrate

Beginning Research Phase

Refining Search Strategies

I'm now expanding my initial search to incorporate specific theoretical methodologies and experimental protocols, focusing on DFT calculations, molecular docking, and conformational analysis within the literature. I'll extract quantitative data and identify pathways for visualization, aiming for clear tables and diagrams in my guide. I'm building this into a comprehensive resource.

Developing Analytical Framework

I am now actively analyzing the retrieved literature. My focus is on extracting data, like bond lengths and frequencies. Simultaneously, I'm identifying any visualizations, such as signaling pathways, suitable for inclusion. My aim is to organize this into clear tables and diagrams.

Methodological & Application

Application Notes and Protocols for 2-Benzofuranylglyoxal Hydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Benzofuranylglyoxal hydrate, a versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest. The detailed protocols and compiled data herein offer a valuable resource for researchers engaged in the design and synthesis of novel chemical entities for drug discovery and development.

Introduction

This compound belongs to the class of aryl glyoxals, which are highly reactive synthons characterized by two adjacent carbonyl groups. This unique functionality allows them to participate in a variety of chemical transformations, most notably in multicomponent reactions (MCRs). MCRs are powerful tools in modern synthetic chemistry, enabling the rapid and efficient assembly of complex molecules from simple starting materials in a single step. The benzofuran moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of the 2-benzofuranyl group through reactions involving this compound can lead to the generation of novel compounds with potential therapeutic applications.

This document focuses on the application of this compound in the synthesis of nitrogen-containing heterocycles, specifically quinoxalines, and explores its potential in other significant multicomponent reactions.

Key Applications

The primary application of this compound highlighted in these notes is the synthesis of 2-(benzofuran-2-yl)quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The condensation reaction between a 1,2-dicarbonyl compound, such as this compound, and an o-phenylenediamine is a classical and efficient method for the synthesis of quinoxalines.

Beyond quinoxaline synthesis, aryl glyoxals are known to participate in other multicomponent reactions to generate diverse heterocyclic structures. These include:

-

Synthesis of Furo[3,2-c]coumarins: Three-component reactions with 4-hydroxycoumarin and various nucleophiles.

-

Synthesis of 2-Aminobenzofuran Derivatives: Multicomponent reactions with phenols and sulfonamides.

While specific examples utilizing this compound in these latter reactions are less commonly reported, the general reactivity of aryl glyoxals suggests its high potential in these synthetic routes.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-(benzofuran-2-yl)quinoxaline from this compound and o-phenylenediamine under various catalytic conditions. This allows for a clear comparison of the efficiency of different synthetic protocols.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Camphor-10-sulfonic acid (20 mol%) | Ethanol | Room Temp. | 2-8 | High (not specified) | [1] |

| 2 | Glacial Acetic Acid | Acetic Acid | Reflux | 2 | Good to Excellent | [2] |

| 3 | TiO₂-Pr-SO₃H (10 mg) | Ethanol | Not Specified | 10 min | 95 | [3] |

| 4 | Alumina-Supported MoVP | Toluene | Room Temp. | Not Specified | 92 | [4] |

| 5 | Pyridine (0.1 mmol) | THF | Room Temp. | 2 | Excellent |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(benzofuran-2-yl)quinoxaline, which can be adapted based on the available reagents and instrumentation.

Protocol 1: Camphorsulfonic Acid Catalyzed Synthesis of 2-(Benzofuran-2-yl)quinoxaline[1]

Materials:

-

This compound (1 mmol)

-

o-Phenylenediamine (1 mmol)

-

Camphor-10-sulfonic acid (CSA, 20 mol%)

-

Ethanol (5 mL)

-

Cold water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (5 mL).

-

Add Camphor-10-sulfonic acid (20 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-(benzofuran-2-yl)quinoxaline.

-

Characterize the product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

Protocol 2: Acetic Acid Mediated Synthesis of 2-(Benzofuran-2-yl)quinoxaline[2]

Materials:

-

This compound (2 mmol)

-

o-Phenylenediamine (2 mmol)

-

Glacial Acetic Acid (10 mL)

-

Dichloromethane

-

Anhydrous Calcium Chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (2 mmol), o-phenylenediamine (2 mmol), and glacial acetic acid (10 mL).

-

Heat the mixture to reflux for 2 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Dry the combined organic layers with anhydrous calcium chloride.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathway and a general experimental workflow.

Caption: Reaction pathway for the synthesis of 2-(benzofuran-2-yl)quinoxaline.

References

- 1. Convenient multicomponent synthesis of furo[3,2-c]coumarins in the promoting medium DIPEAc and assessment of their therapeutic potential through in silico pharmacophore based target screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

Application Notes and Protocols: Reactions Involving 2-Benzofuranylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity and synthetic applications of 2-Benzofuranylglyoxal hydrate and its analogs. The primary focus is on the acid-catalyzed synthesis of 2-arylbenzofurans, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. While direct literature on this compound is sparse, its reactivity can be confidently extrapolated from the well-established reactions of other aryl glyoxal monohydrates.

The protocols outlined below are based on analogous, well-documented procedures for the synthesis of 2-arylbenzofurans from the acid-catalyzed reaction of phenols with aryl glyoxals. These methods are expected to be directly applicable to this compound for the synthesis of 2-(benzofuran-2-yl)benzofuran derivatives.

I. Introduction to the Synthesis of 2-Arylbenzofurans

The benzofuran core is a vital heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antifungal, anticancer, and neuroprotective properties. Specifically, 2-arylbenzofuran derivatives have been identified as promising candidates for the development of therapeutics for Alzheimer's disease.[1][2]

A common and effective method for the synthesis of 2-arylbenzofurans is the acid-catalyzed condensation of a phenol with an aryl glyoxal hydrate. This reaction proceeds via an electrophilic attack of the protonated glyoxal on the electron-rich aromatic ring of the phenol, followed by cyclization and dehydration to form the benzofuran ring system.

II. Reaction Pathway: Acid-Catalyzed Synthesis of 2-Arylbenzofurans

The generally accepted mechanism for the acid-catalyzed reaction between a phenol and an aryl glyoxal hydrate is depicted below. The reaction is initiated by the protonation of the glyoxal, which increases its electrophilicity. This is followed by an electrophilic aromatic substitution reaction with the phenol, subsequent cyclization, and finally dehydration to yield the 2-arylbenzofuran.

Caption: General reaction pathway for the acid-catalyzed synthesis of 2-arylbenzofurans.

III. Experimental Protocols

The following is a general protocol for the synthesis of 2-arylbenzofurans from the reaction of a phenol with an aryl glyoxal hydrate. This protocol is adapted from established procedures for similar reactions and should be considered a starting point for optimization with this compound.

Materials:

-

Aryl glyoxal hydrate (e.g., Phenylglyoxal monohydrate as a proxy for this compound) (1.0 equiv)

-

Substituted Phenol (1.0 - 1.2 equiv)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like titanium tetrachloride) (catalytic to stoichiometric amounts)

-

Anhydrous solvent (e.g., toluene, dioxane, or dichloromethane)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

General Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl glyoxal hydrate (1.0 equiv) and the substituted phenol (1.0-1.2 equiv).

-

Solvent Addition: Add the anhydrous solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Catalyst Addition: Add the acid catalyst to the reaction mixture. The amount and type of acid may require optimization for specific substrates.

-

Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used) and stir for the required time (typically monitored by Thin Layer Chromatography, TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid product precipitates, it may be collected by filtration. Otherwise, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if an acid catalyst was used).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-arylbenzofuran.

IV. Quantitative Data